1-[2-(4-chlorophenyl)-2-oxoethyl]-3-cyclohexyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-cyclohexyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a quinazoline derivative. Quinazoline and quinazolinone derivatives are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, is of interest in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-cyclohexyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves several steps. One common method includes the reaction of 2-amino-5,6-dimethoxybenzoic acid with cyclohexyl isocyanate to form an intermediate, which is then reacted with 4-chlorophenylacetic acid under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-cyclohexyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-cyclohexyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in cell proliferation and survival, making it a potential anticancer agent . The compound also interacts with bacterial enzymes, disrupting their function and leading to antibacterial effects .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as erlotinib and gefitinib, which are used in cancer treatment . Compared to these compounds, 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-cyclohexyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione has unique structural features that may offer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C24H25ClN2O5 |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-cyclohexyl-6,7-dimethoxyquinazoline-2,4-dione |
InChI |
InChI=1S/C24H25ClN2O5/c1-31-21-12-18-19(13-22(21)32-2)26(14-20(28)15-8-10-16(25)11-9-15)24(30)27(23(18)29)17-6-4-3-5-7-17/h8-13,17H,3-7,14H2,1-2H3 |
InChI Key |
DWXQVALGTISQDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Cl)C4CCCCC4)OC |
Origin of Product |
United States |
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